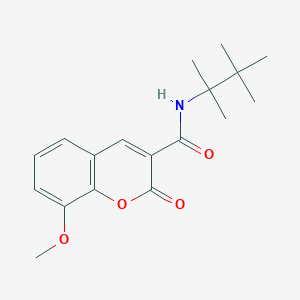

8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)chromene-3-carboxamide is a chemical compound with potential therapeutic and industrial applications. This compound belongs to the chromene family, which is known for its diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects .

Méthodes De Préparation

The synthesis of 8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)chromene-3-carboxamide typically involves several stepsThe reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product yield. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and consistency.

Analyse Des Réactions Chimiques

8-Methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Applications De Recherche Scientifique

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound exhibits significant biological activity, making it a candidate for drug development and biochemical research.

Medicine: Its anticancer, anti-inflammatory, and antimicrobial properties are of particular interest for developing new therapeutic agents.

Industry: The compound’s stability and reactivity make it useful in material science and industrial processes.

Mécanisme D'action

The mechanism of action of 8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)chromene-3-carboxamide involves its interaction with molecular targets such as DNA and enzymes. It binds to the DNA minor groove, affecting the replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in cellular pathways, leading to its therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar compounds to 8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)chromene-3-carboxamide include other chromene derivatives such as:

8-methoxy-3-nitro-2-(4-methoxyphenyl)-2H-chromene: Known for its anticancer activity.

2H-chromene-3-carboxamide derivatives: Studied for their anti-inflammatory and antimicrobial properties. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct biological activities and chemical reactivity

Activité Biologique

8-Methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)chromene-3-carboxamide is a synthetic compound derived from chromene, a class of organic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chromene backbone with methoxy and carboxamide functional groups, contributing to its biological activity. The chemical formula is C15H19N1O4.

Antioxidant Activity

Research indicates that compounds with chromene structures exhibit significant antioxidant properties. The presence of the methoxy group enhances electron donation capabilities, which can neutralize free radicals in biological systems. A study demonstrated that derivatives of chromene showed improved radical scavenging activity compared to their non-methoxylated counterparts.

Anticancer Properties

Several studies have highlighted the anticancer potential of chromene derivatives. This compound has been evaluated for its effects on various cancer cell lines. It was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction via caspases |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 18 | Inhibition of proliferation |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown to inhibit certain enzymes involved in cancer progression, such as topoisomerases and kinases.

- Modulation of Signaling Pathways : It affects key signaling pathways like PI3K/Akt and MAPK pathways, which are crucial in regulating cell growth and survival.

- Gene Expression Alteration : The compound influences the expression of genes associated with apoptosis and cell cycle regulation.

Case Studies

A notable case study involved the administration of the compound in murine models with induced tumors. The results indicated a significant reduction in tumor size and weight compared to control groups. Histopathological analysis revealed increased apoptosis and decreased proliferation markers in treated tissues .

Safety and Toxicology

Toxicological assessments are essential for evaluating the safety profile of any new compound. Preliminary studies suggest that this compound exhibits low toxicity at therapeutic doses. However, further investigations are required to establish a comprehensive safety profile.

Propriétés

IUPAC Name |

8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c1-17(2,3)18(4,5)19-15(20)12-10-11-8-7-9-13(22-6)14(11)23-16(12)21/h7-10H,1-6H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBJZDNMZRPBJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C)(C)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.